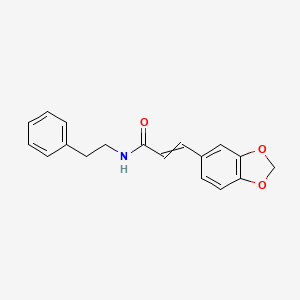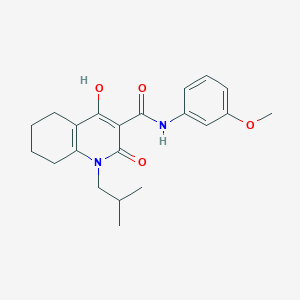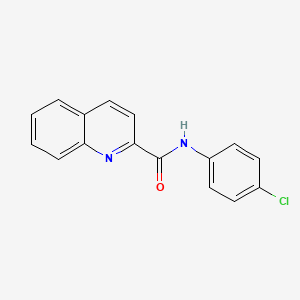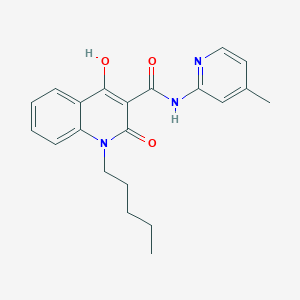![molecular formula C16H19NO4 B10813445 1'-(3,3-Dimethyl-2-oxobutyl)spiro[1,3-dioxolane-2,3'-indole]-2'-one](/img/structure/B10813445.png)
1'-(3,3-Dimethyl-2-oxobutyl)spiro[1,3-dioxolane-2,3'-indole]-2'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-(3,3-Dimethyl-2-oxobutyl)spiro[1,3-dioxolane-2,3’-indole]-2’-one is a spirocyclic compound featuring a unique structural motif where an indole ring is fused with a dioxolane ring.
Preparation Methods
The synthesis of 1’-(3,3-Dimethyl-2-oxobutyl)spiro[1,3-dioxolane-2,3’-indole]-2’-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,3-dimethyl-2-oxobutyl and indole derivatives.
Spirocyclization: The key step involves the formation of the spirocyclic structure through a cyclization reaction.
Optimization: Reaction conditions, including temperature, solvent, and time, are optimized to achieve high yields and purity of the desired product.
Industrial production methods may involve scaling up these synthetic routes with appropriate modifications to ensure cost-effectiveness and efficiency.
Chemical Reactions Analysis
1’-(3,3-Dimethyl-2-oxobutyl)spiro[1,3-dioxolane-2,3’-indole]-2’-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1’-(3,3-Dimethyl-2-oxobutyl)spiro[1,3-dioxolane-2,3’-indole]-2’-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 1’-(3,3-Dimethyl-2-oxobutyl)spiro[1,3-dioxolane-2,3’-indole]-2’-one exerts its effects involves interactions with specific molecular targets and pathways:
Comparison with Similar Compounds
1’-(3,3-Dimethyl-2-oxobutyl)spiro[1,3-dioxolane-2,3’-indole]-2’-one can be compared with other spirocyclic compounds such as spiro[5.5]undecane derivatives and spiro[1,3-dioxane-1,3-dithiane] compounds . These compounds share similar structural features but differ in their specific ring systems and substituents, leading to variations in their chemical and biological properties .
Properties
Molecular Formula |
C16H19NO4 |
|---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
1'-(3,3-dimethyl-2-oxobutyl)spiro[1,3-dioxolane-2,3'-indole]-2'-one |
InChI |
InChI=1S/C16H19NO4/c1-15(2,3)13(18)10-17-12-7-5-4-6-11(12)16(14(17)19)20-8-9-21-16/h4-7H,8-10H2,1-3H3 |
InChI Key |
MNPZLRXLBGZPCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CN1C2=CC=CC=C2C3(C1=O)OCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-1H-imidazo[1,2-a]benzimidazole](/img/structure/B10813377.png)
![4-{[3-(2-Chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-2,6-dimethylmorpholine](/img/structure/B10813381.png)
![4-(Tert-butylamino)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B10813382.png)

![4-[2-(4-Phenyl-piperazin-1-yl)-acetylamino]-benzoic acid methyl ester](/img/structure/B10813389.png)
![N-[4-(2-pyridin-2-ylsulfanylethylsulfamoyl)phenyl]acetamide](/img/structure/B10813392.png)
![N-(4-{[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B10813402.png)
![3-[(2-tert-butyl-1,3-dioxoisoindole-5-carbonyl)amino]benzoic acid](/img/structure/B10813405.png)
![[2-(Benzylcarbamoylamino)-2-oxoethyl] 2-amino-4-chlorobenzoate](/img/structure/B10813410.png)

![2-Chloro-N-{5-[2-(naphthalene-2-sulfonyl)ethyl]-1,3,4-thiadiazol-2-YL}benzamide](/img/structure/B10813419.png)
![5-[(2-Chlorophenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one](/img/structure/B10813426.png)


